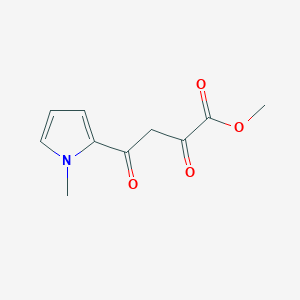
methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate, also known as MDPB, is a chemical compound that belongs to the class of pyrrole derivatives. It has gained attention in scientific research due to its potential applications in various fields, such as medicine, pharmaceuticals, and material science.
Mécanisme D'action
The mechanism of action of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate is not well understood. However, it has been reported to inhibit the growth of certain microorganisms, such as Staphylococcus aureus and Candida albicans. It has also been reported to exhibit antitumor activity. Further research is needed to elucidate the mechanism of action of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate.
Biochemical and Physiological Effects:
methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate has been reported to exhibit cytotoxicity towards certain cancer cell lines, such as HeLa and MCF-7. It has also been reported to exhibit antifungal activity against Candida albicans. However, its effects on normal cells and tissues are not well understood. Further research is needed to determine the biochemical and physiological effects of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been reported to exhibit antimicrobial, antifungal, and antitumor activity. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, further research is needed to determine its toxicity and potential side effects.
Orientations Futures
There are several future directions for the study of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate. One potential direction is the development of new drugs based on methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate. Its antimicrobial, antifungal, and antitumor activity make it a promising candidate for the development of new antibiotics, antifungal agents, and anticancer drugs. Another potential direction is the synthesis of new pyrrole-based ligands using methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate as a building block. These ligands have applications in catalysis and material science. Finally, further research is needed to determine the mechanism of action, biochemical and physiological effects, and potential toxicity of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate.
Méthodes De Synthèse
The synthesis of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate involves the reaction of 1-methyl-2-pyrrolidinone with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with methyl iodide to obtain methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate. This synthesis method has been reported in the literature and has been used by researchers to obtain methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate for their experiments.
Applications De Recherche Scientifique
Methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate has been studied for its potential use as a building block for the synthesis of various compounds. It has been used as a precursor for the synthesis of pyrrole-based ligands, which have applications in catalysis and material science. methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate has also been studied for its potential use in the development of new drugs. It has been reported to exhibit antimicrobial and antifungal activity, which makes it a promising candidate for the development of new antibiotics and antifungal agents.
Propriétés
IUPAC Name |
methyl 4-(1-methylpyrrol-2-yl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-11-5-3-4-7(11)8(12)6-9(13)10(14)15-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQQWMLOBDJKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CC(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one](/img/structure/B2947561.png)
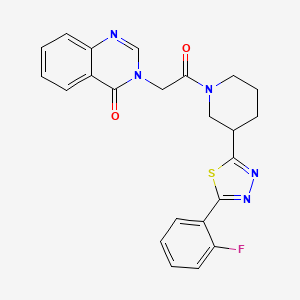

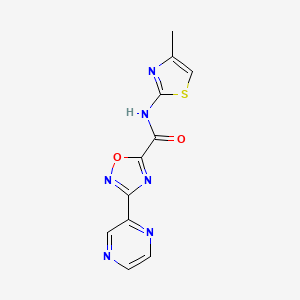
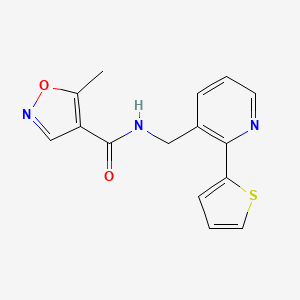
![1-[4-(1,3-Thiazol-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2947570.png)

![5-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2947572.png)

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-Acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B2947574.png)
![(3E)-9-oxo-3-[(3-phenylmethoxyphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2947575.png)
![[1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate](/img/structure/B2947578.png)
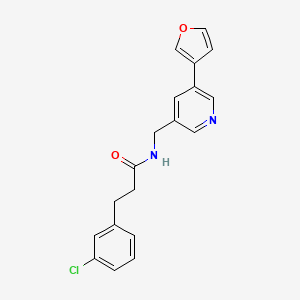
![Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate](/img/structure/B2947583.png)